molecular formula C66H124O14 B1501347 Sucrose tristearate CAS No. 27923-63-3

Sucrose tristearate

货号: B1501347
CAS 编号: 27923-63-3
分子量: 1141.7 g/mol
InChI 键: HLLPKVARTYKIJB-MCQPFKOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate: is a complex carbohydrate compound, also known as a type of sucrose ester. It is composed of glucose and fructose units linked to octadecanoic acid (stearic acid) chains. This compound is primarily used in various industrial applications due to its surfactant properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sucrose tristearate typically involves the esterification of sucrose with octadecanoic acid. This reaction can be catalyzed by enzymes or chemical catalysts under controlled conditions. The process generally requires:

    Reactants: Sucrose and octadecanoic acid.

    Catalysts: Acidic or enzymatic catalysts.

    Conditions: Elevated temperatures and controlled pH levels to facilitate the esterification reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity sucrose and octadecanoic acid.

    Catalysis: Use of immobilized enzymes or acid catalysts.

    Purification: The product is purified through crystallization or chromatography to remove any unreacted starting materials and by-products.

化学反应分析

Solvent-Free Transesterification

  • Conditions :

    • Temperature: 135–165°C

    • Catalysts: Potassium carbonate (K₂CO₃) or sodium stearate

    • Pressure: Vacuum (1–25 mmHg)

    • Reactants: Sucrose, methyl stearate, alkali metal soap (e.g., sodium/potassium stearate) .

  • Mechanism :
    A homogeneous molten mixture forms when sucrose reacts with methyl stearate in the presence of anhydrous alkali soap. The reaction proceeds via nucleophilic acyl substitution, with soap acting as both a catalyst and a phase-transfer agent.

  • Yield Data :

    Reaction Time (h)Temperature (°C)CatalystSucrose Tristearate Yield (%)
    3140K₂CO₃16.3
    3160Na stearate48.2 (with 36.2% distearate)
    Source: GB2081266A , US3996206A

Enzymatic Esterification

Lipases (e.g., Candida rugosa) catalyze regioselective esterification, favoring primary hydroxyl groups (C6, C1', C6') of sucrose .

  • Conditions :

    • Solvent-free, 50–60°C

    • Substrate ratio (sucrose:stearic acid): 40:1

    • Lipase loading: 10% (w/w)

  • Product Distribution :

    Enzyme SourceMonoester (%)Diester (%)Tristearate (%)
    C. rugosa lipase5030<5
    Source: UIAC study

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic, alkaline, or enzymatic conditions:

Acid-Catalyzed Hydrolysis

  • Conditions :

    • 1M HCl, 90°C, 24 hours

    • Products: Sucrose, stearic acid

  • Kinetics :
    Hydrolysis follows pseudo-first-order kinetics with a rate constant (k) of 0.12 h⁻¹ .

Enzymatic Hydrolysis

Pancreatic lipases selectively hydrolyze ester bonds during digestion:

  • In vitro digestion :

    HLB Value of EmulsifierLipolysis Rate (%)
    1 (highly lipophilic)25
    16 (hydrophilic)85
    This compound (HLB ~1) shows delayed hydrolysis in intestinal phases .

Thermal Degradation

At temperatures >170°C, this compound decomposes via:

  • Pathways :

    • Cleavage of ester bonds, releasing stearic acid and caramelized sucrose.

    • Formation of cyclic ethers from sucrose dehydration .

  • TGA Data :

    Decomposition StageTemperature Range (°C)Mass Loss (%)
    Ester breakdown180–25065
    Sucrose degradation250–35030
    Source: Melt process studies

Reactivity in Emulsions

This compound stabilizes oil-in-water emulsions, with reactivity influenced by:

  • HLB value : Lower HLB (hydrophobic) reduces interfacial tension (5–10 mN/m) .

  • Oxidation resistance : Stearate chains inhibit lipid peroxidation (MDA levels <0.5 µmol/g) .

Alkaline Protease-Catalyzed Transesterification

  • Bacillus pseudofirmus protease selectively forms 1’-O-acyl-sucrose (80–90% regioselectivity) .

  • Reaction Scheme :

    Sucrose+Vinyl stearateProtease1 O stearoyl sucrose+Vinyl alcohol\text{Sucrose}+\text{Vinyl stearate}\xrightarrow{\text{Protease}}\text{1 O stearoyl sucrose}+\text{Vinyl alcohol}

科学研究应用

Pharmaceutical Applications

1.1 Drug Delivery Systems

Sucrose tristearate is recognized for its role in enhancing drug bioavailability and modifying drug release profiles. It is particularly effective in creating thermo-sensitive gel formulations, which can sustain drug release over extended periods. Research has demonstrated that sucrose esters can form gels in aqueous media, significantly impacting the release rates of active pharmaceutical ingredients (APIs) such as paracetamol.

  • Case Study : A study investigated the gelling properties of various sucrose stearates, including this compound. It was found that formulations with lower hydrophilic-lipophilic balance (HLB) values exhibited stronger gel structures and slower drug release rates. For instance, paracetamol release was significantly slower from formulations containing sucrose stearate S970 compared to more hydrophilic variants like S1670, which had a faster release profile due to its weaker gel structure .

1.2 Emulsifying Agent

In pharmaceutical formulations, this compound serves as an effective emulsifier for oil-in-water emulsions. Its ability to stabilize emulsions enhances the bioavailability of lipid-soluble drugs.

  • Research Findings : A study on the effects of different HLB values of sucrose stearates on lipid digestion revealed that these esters could alter the digestive behavior of lipids under gastrointestinal conditions, potentially improving the absorption of lipophilic drugs .

Food Industry Applications

2.1 Emulsification and Texture Improvement

This compound is widely used as an emulsifier in food products due to its GRAS (Generally Recognized as Safe) status. It contributes to improved texture and stability in various food formulations, including bakery items, dairy products, and beverages.

  • Quality Enhancement Study : Research demonstrated that adding sucrose stearate to Samgyetang (a traditional Korean dish) during storage improved the visual quality and texture without adversely affecting its nutritional composition over time .

2.2 Fat Replacement

Sucrose esters can also act as fat replacers in low-fat food products, providing a creamy mouthfeel while reducing calorie content.

Cosmetic Applications

In cosmetics, this compound is valued for its emulsifying properties and skin compatibility. It is often included in formulations for creams and lotions to improve texture and enhance product stability.

  • Safety Assessment : Sucrose esters have been evaluated for safety in cosmetic applications and are considered non-toxic and biodegradable, making them suitable for use in personal care products .

Comparative Data Table

Application AreaSpecific UseKey BenefitsReferences
PharmaceuticalsDrug delivery systemsSustained release of APIs
Food IndustryEmulsifier in food productsImproved texture and stability
CosmeticsEmulsifier in creams/lotionsEnhanced product stability

作用机制

The mechanism by which Sucrose tristearate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. The molecular targets include:

    Cell Membranes: Enhances the permeability of cell membranes, facilitating the transport of molecules.

    Enzymes: Interacts with enzymes involved in carbohydrate metabolism, potentially altering their activity.

相似化合物的比较

    Sucrose Monolaurate: Another sucrose ester with shorter fatty acid chains.

    Sucrose Stearate: Similar structure but with different fatty acid chain lengths.

    Sucrose Palmitate: Contains palmitic acid instead of octadecanoic acid.

Uniqueness: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate is unique due to its specific combination of glucose, fructose, and octadecanoic acid, which imparts distinct surfactant properties and stability. Its longer fatty acid chains provide enhanced emulsifying capabilities compared to shorter-chain sucrose esters.

属性

CAS 编号

27923-63-3

分子式

C66H124O14

分子量

1141.7 g/mol

IUPAC 名称

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate

InChI

InChI=1S/C66H124O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-57(67)75-52-55-60(70)62(72)63(73)65(78-55)80-66(54-77-59(69)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)64(74)61(71)56(79-66)53-76-58(68)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h55-56,60-65,70-74H,4-54H2,1-3H3/t55-,56-,60-,61-,62+,63-,64+,65-,66+/m1/s1

InChI 键

HLLPKVARTYKIJB-MCQPFKOBSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O

手性 SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O

规范 SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O

Key on ui other cas no.

27923-63-3

产品来源

United States

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